3-Fluoro-3'-trifluoromethylbiphenyl
Overview
Description
3-Fluoro-3’-trifluoromethylbiphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom at the 3-position and a trifluoromethyl group at the 3’-position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3’-trifluoromethylbiphenyl typically involves the introduction of the fluorine and trifluoromethyl groups onto the biphenyl core. One common method is the radical trifluoromethylation of biphenyl derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light . Another approach involves the use of trifluoromethylating agents like Ruppert’s reagent (CF3TMS) in the presence of a base .
Industrial Production Methods
Industrial production of 3-Fluoro-3’-trifluoromethylbiphenyl may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3’-trifluoromethylbiphenyl can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield methoxy or tert-butyl derivatives, while oxidation can produce carboxylic acids .
Scientific Research Applications
3-Fluoro-3’-trifluoromethylbiphenyl has several scientific research applications, including:
Pharmaceuticals: The compound’s unique chemical properties make it a valuable building block for the synthesis of pharmaceutical drugs.
Materials Science: 3-Fluoro-3’-trifluoromethylbiphenyl can be used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic and steric properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-3’-trifluoromethylbiphenyl depends on its specific application. In pharmaceuticals, the compound can interact with various molecular targets, such as enzymes and receptors, to exert its effects. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets . In agrochemicals, the compound can disrupt essential biological processes in pests, leading to their elimination .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4’-trifluoromethylbiphenyl: Similar to 3-Fluoro-3’-trifluoromethylbiphenyl but with the trifluoromethyl group at the 4’-position.
4-Fluoro-3’-trifluoromethylbiphenyl: Similar to 3-Fluoro-3’-trifluoromethylbiphenyl but with the fluorine atom at the 4-position.
Uniqueness
3-Fluoro-3’-trifluoromethylbiphenyl is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This unique arrangement can result in distinct electronic and steric effects, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-fluoro-3-[3-(trifluoromethyl)phenyl]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15,16)17/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAUQDOSYZUCBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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